[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid
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Overview
Description
[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thioacetic acid group, making it an interesting subject for chemical and biological research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical context in which they occur.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels. These effects could potentially include alterations in cell signaling, gene expression, enzymatic activity, and other cellular processes.
Preparation Methods
The synthesis of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-formyl-1-methyl-1H-indole.
Thioacetic Acid Addition: The formyl group of the indole is then reacted with thioacetic acid under specific conditions to yield the final product.
The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may employ optimized reaction conditions and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new therapeutic agents.
Medicine: Research into its potential as an antiviral, anticancer, or antimicrobial agent is ongoing.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Comparison with Similar Compounds
[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
The uniqueness of this compound lies in its combined indole and thioacetic acid structure, which imparts distinct chemical and biological properties .
Biological Activity
[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid is an indole derivative that has garnered attention for its potential therapeutic applications. Indole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
The compound’s structure includes an indole moiety linked to a thioacetic acid group, which is significant for its biological activity. The molecular formula is C11H11NO2S, with the following key features:
Property | Value |
---|---|
Molecular Weight | 225.27 g/mol |
IUPAC Name | This compound |
CAS Number | 885123-03-5 |
Target Interactions
Indole derivatives typically interact with various biological targets, including enzymes and receptors. This compound specifically shows affinity for:
- DNA Gyrase : Inhibitory activity with an IC50 value indicating potential as an antibacterial agent.
- Dihydrofolate Reductase (DHFR) : Another target implicated in its anticancer properties.
These interactions suggest that the compound may disrupt essential biochemical pathways in pathogens and cancer cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through in vitro assays:
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.5 | 1 |
Candida albicans | 0.75 | 1.5 |
The compound exhibited significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The following results were observed:
Concentration (μM) | Apoptosis Induction (%) | Caspase Activation Ratio |
---|---|---|
1 | 30 | 1.33 |
10 | 50 | 1.57 |
This data indicates that the compound can effectively trigger programmed cell death in cancer cells, highlighting its potential as an anticancer therapeutic.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various indole derivatives, including this compound. The results indicated superior activity compared to standard antibiotics, suggesting its potential role in treating resistant bacterial infections .
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, researchers found that treatment with this compound resulted in significant tumor growth inhibition and enhanced apoptosis markers . This reinforces the compound's promise as a novel anticancer agent.
Properties
IUPAC Name |
2-(2-formyl-1-methylindol-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-9-5-3-2-4-8(9)12(10(13)6-14)17-7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXCYUUJNVTEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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